molecular formula C16H16Cl3N B12942107 (+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

Cat. No.: B12942107
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-CACIRBSMSA-N
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Chemical Reactions Analysis

Indatraline hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include different isomers and derivatives of indatraline hydrochloride, which may have varying pharmacological effects .

Comparison with Similar Compounds

Indatraline hydrochloride is similar to other monoamine transporter inhibitors such as:

What sets indatraline hydrochloride apart is its non-selective inhibition of multiple neurotransmitter transporters and its longer duration of action compared to other compounds .

Biological Activity

(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, commonly known as Indatraline, is a compound of significant interest in neuropharmacology due to its potent biological activity as a nonselective monoamine reuptake inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16Cl2N
  • Molecular Weight : 292.2 g/mol
  • CAS Number : 86939-10-8
  • IUPAC Name : (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine

Indatraline acts primarily by inhibiting the reuptake of key monoamines in the brain:

  • Serotonin (SERT) : Inhibition constant (IC50) = 0.42 nM
  • Dopamine (DAT) : IC50 = 1.7 nM
  • Norepinephrine (NET) : IC50 = 5.8 nM

These low IC50 values indicate a high potency for Indatraline in modulating neurotransmitter levels, which can contribute to its efficacy in treating mood disorders such as depression and anxiety .

Biological Activity Overview

Indatraline's biological activity can be summarized as follows:

Activity Description
Monoamine Reuptake Inhibition Inhibits the transporters for serotonin, dopamine, and norepinephrine.
Centrally Active Demonstrated effectiveness following systemic administration in animal models.
Potential Therapeutic Uses Investigated for applications in mood disorders and psychostimulant addiction.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicates that Indatraline's ability to enhance monoamine availability can lead to improved mood and reduced anxiety symptoms in animal models .
    • A study highlighted its effectiveness in reducing withdrawal symptoms associated with psychostimulant addiction by modulating dopamine levels .
  • Comparative Studies :
    • Indatraline has been compared with other monoamine reuptake inhibitors, showing superior binding affinity for SERT and DAT .
    • Its structural analogs have been synthesized to explore variations in biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug development .

Pharmacodynamics and Pharmacokinetics

Indatraline's pharmacodynamics involve its interaction with various neurotransmitter systems:

  • It mediates sodium- and chloride-dependent transport of dopamine and norepinephrine .
  • The compound shows a favorable pharmacokinetic profile with good bioavailability and adherence to Lipinski's Rule of Five, indicating potential for oral bioavailability .

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

IUPAC Name

(1S,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1

InChI Key

QICQDZXGZOVTEF-CACIRBSMSA-N

Isomeric SMILES

CN[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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